molecular formula C9H19N3 B8747437 1-(PIPERIDIN-3-YL)PIPERAZINE

1-(PIPERIDIN-3-YL)PIPERAZINE

Cat. No.: B8747437
M. Wt: 169.27 g/mol
InChI Key: KNRNXHRUUUBYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(PIPERIDIN-3-YL)PIPERAZINE is a heterocyclic compound that features both piperazine and piperidine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(PIPERIDIN-3-YL)PIPERAZINE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(PIPERIDIN-3-YL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in drug development .

Scientific Research Applications

1-(PIPERIDIN-3-YL)PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(PIPERIDIN-3-YL)PIPERAZINE involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, it can interact with sigma receptors, influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-(PIPERIDIN-3-YL)PIPERAZINE is unique due to its dual ring structure, combining the properties of both piperidine and piperazine. This duality enhances its versatility and efficacy in various applications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

1-piperidin-3-ylpiperazine

InChI

InChI=1S/C9H19N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h9-11H,1-8H2

InChI Key

KNRNXHRUUUBYSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-3-piperidone hydrochloride (700 mg, 2.7 mmol), triethylamine (270 mg, 2.7 mmol) and 1-(tert-butoxycarbonyl)-piperizine (500 mg, 2.7 mmol) in DCM, was stirred at rt for 1 h, then heated to 50° C. for 40 min. Sodium triacetoxyborahydride (1.12 g, 5.3 mmol) was added and the reaction mixture allowed to cool, with stirring, over 12 h then concentrated to dryness in vacuo. The residue was partioned between DCM/water, the organics dried (MgSO4) and concentrated to dryness in vacuo. The resulting residue in EtOH (10 ml) was hydrogenated with 10% w/w palladium on carbon (200 mg) under hydrogen at rt for 18 h. The reaction was filtered through celite and concentrated to dryness in vacuo to give 3-piperazine-1-yl-piperidine as a pale yellow gum (700 mg, 2.6 mmol, 97%). 8H (CDCl3, 300K) 3.43-3.37 (4H, m br), 3.21 (1H, d br, J=11.6 Hz), 3.01 (1H, d br, J=12.2 Hz), 2.59-2.47 (6H, m br), 2.45-2.38 (1H, m), 1.99-1.92 (1H, m br), 1.82-1.75 (1H, m), 1.58-1.48 (1H, m), 1.45 (9H, s), 1.42-1.33 (1H, m). m/z (ES+, 70V) 270.3 (MH+).
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270 mg
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